molecular formula C12H16BrNS B13183565 4-(((4-Bromophenyl)thio)methyl)piperidine

4-(((4-Bromophenyl)thio)methyl)piperidine

Cat. No.: B13183565
M. Wt: 286.23 g/mol
InChI Key: NVDLWIIJFGTPEY-UHFFFAOYSA-N
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Description

4-(((4-Bromophenyl)thio)methyl)piperidine is a chemical compound with the molecular formula C12H16BrNS. It is a piperidine derivative where a 4-bromophenyl group is attached to the piperidine ring via a thioether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-Bromophenyl)thio)methyl)piperidine typically involves the reaction of 4-bromothiophenol with piperidine derivatives. One common method is the nucleophilic substitution reaction where 4-bromothiophenol reacts with a piperidine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(((4-Bromophenyl)thio)methyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(((4-Bromophenyl)thio)methyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(((4-Bromophenyl)thio)methyl)piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The thioether linkage and bromophenyl group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Chlorophenyl)thio)methyl)piperidine
  • 4-(((4-Fluorophenyl)thio)methyl)piperidine
  • 4-(((4-Methylphenyl)thio)methyl)piperidine

Uniqueness

4-(((4-Bromophenyl)thio)methyl)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties .

Properties

Molecular Formula

C12H16BrNS

Molecular Weight

286.23 g/mol

IUPAC Name

4-[(4-bromophenyl)sulfanylmethyl]piperidine

InChI

InChI=1S/C12H16BrNS/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2

InChI Key

NVDLWIIJFGTPEY-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CSC2=CC=C(C=C2)Br

Origin of Product

United States

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